Triphenylsulfanium butane-1-sulfonate
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Overview
Description
Triphenylsulfanium butane-1-sulfonate is an organic compound that belongs to the class of sulfonium salts. These compounds are known for their utility in various chemical reactions and applications, particularly in the field of photochemistry and polymer science. The compound is characterized by the presence of a sulfonium ion (triphenylsulfanium) and a butane-1-sulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylsulfanium butane-1-sulfonate can be synthesized through the reaction of triphenylsulfonium chloride with sodium butane-1-sulfonate. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Triphenylsulfanium butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiolates, and amines are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Scientific Research Applications
Triphenylsulfanium butane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a photoacid generator in photolithography and as a catalyst in organic synthesis.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of triphenylsulfanium butane-1-sulfonate involves the generation of a sulfonium ion, which can act as a strong electrophile. This electrophilic nature allows it to participate in various chemical reactions, including the formation of covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Triphenylsulfonium triflate
- Triphenylsulfonium perfluoro-1-butanesulfonate
- Triphenylsulfonium nonaflate
Uniqueness
Triphenylsulfanium butane-1-sulfonate is unique due to its specific combination of the triphenylsulfanium ion and the butane-1-sulfonate group. This combination imparts distinct chemical properties, such as solubility and reactivity, making it suitable for specialized applications in photochemistry and polymer science .
Properties
CAS No. |
549513-63-5 |
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Molecular Formula |
C22H24O3S2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
butane-1-sulfonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C4H10O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4-8(5,6)7/h1-15H;2-4H2,1H3,(H,5,6,7)/q+1;/p-1 |
InChI Key |
QPXMRCTYZIAUQD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCS(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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